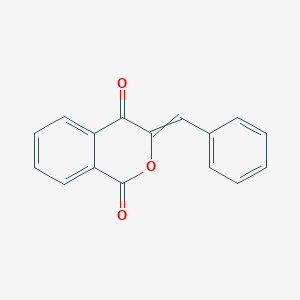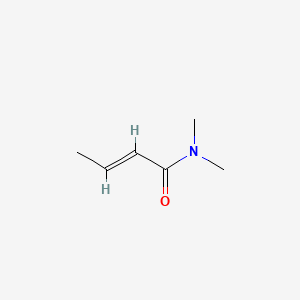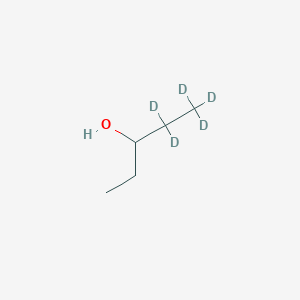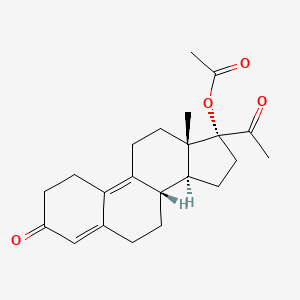
3-Benzylideneisochromene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylideneisochromene-1,4-dione is a useful research compound. Its molecular formula is C16H10O3 and its molecular weight is 250. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Properties
A study conducted by Dang Thi et al. (2015) utilized 1,4-Dihydroxy-2-naphthoic acid in a five-step synthesis to produce 3-substituted 1H-benzo[g]isochromene-5,10-diones. These compounds exhibited interesting cytotoxic activities against different cancer cell lines, highlighting their potential as anticancer agents (Dang Thi, Vu Thi, Phuong, Nguyen, Depetter, Vu Duc, & D’hooghe, 2015).
Copper(II)-Catalyzed Synthesis
Liu and Sun (2012) reported the high-yield synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives through a copper(II)-catalyzed three-component reaction. This study expands the scope of naphthoquinone difunctionalization, demonstrating the versatility of 3-Benzylideneisochromene-1,4-dione derivatives in organic synthesis (Liu & Sun, 2012).
Isocoumarin Analogue of Dicoumarol
Research by Buu‐Hoï et al. (2010) explored the reaction of Isochroman-1,4-dione with formaldehyde to create a compound analogous to dicoumarol. Although this compound lacks the potent anticoagulant properties of dicoumarol, it represents an important structural analysis and chemical synthesis study (Buu‐Hoï, Jacquignon, & Mangane, 2010).
Highly Functionalized Derivatives Synthesis
Shaabani et al. (2009) developed a method for producing highly functionalized bis(4H-chromene)- and 4H-benzo[g]chromene-3,4-dicarboxylate derivatives. These compounds are related to natural products with a broad spectrum of biological activity, further highlighting the synthetic utility of derivatives related to this compound (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).
Corrosion Inhibition Performance
A study by Chafiq et al. (2020) focused on the inhibition properties of spirocyclopropane derivatives for mild steel protection in acidic environments. This research indicates the broader chemical application potential of compounds structurally related to this compound, emphasizing their importance in materials science (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Eigenschaften
IUPAC Name |
3-benzylideneisochromene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCIWVMRMBVNNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







